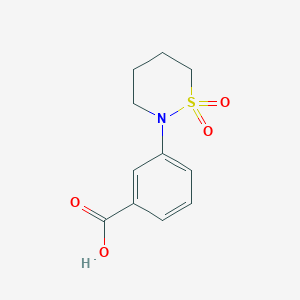

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(1,1-dioxothiazinan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUXZYWBMNHIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid typically involves the formation of the thiazinane ring followed by its oxidation and subsequent attachment to the benzoic acid moiety. One common synthetic route includes the treatment of intermediates with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction yields six-membered cyclic sulfamoyl acetamide esters, which are then hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazinane ring can be further oxidized under specific conditions.

Reduction: Reduction reactions can target the sulfone group within the thiazinane ring.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized derivatives, while reduction can yield reduced forms of the thiazinane ring. Substitution reactions can introduce various functional groups onto the benzoic acid moiety.

Scientific Research Applications

Chemistry

- Intermediate for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to be used in various organic reactions, facilitating the development of new compounds with potential applications .

- Reagent : It can act as a reagent in chemical reactions, contributing to the formation of new chemical entities .

Biology

- Enzyme Interaction Studies : The compound is being studied for its potential interactions with enzymes and metabolic pathways. Its structure makes it a candidate for investigating enzyme inhibition mechanisms .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazinanes exhibit antimicrobial properties, making this compound a potential candidate for developing antimicrobial agents .

- Anticancer Research : There is ongoing research into its potential as a therapeutic agent against various cancers due to its ability to interact with specific molecular targets involved in tumorigenesis .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications .

- Catalysis : It may also serve as a catalyst in certain industrial processes, enhancing reaction efficiencies and product yields .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The thiazinane ring and benzoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The 3-substituted isomer exhibits intermediate polarity compared to 2- and 4-position analogs, optimizing solubility for drug delivery .

- Diuretic activity is linked to 2-substituted derivatives, as seen in structurally related 4-amino-BTDs (1,2,3-benzothiadiazine 1,1-dioxides) .

2.2. Substituted Derivatives

Addition of functional groups modulates bioactivity:

Key Observations :

2.3. Core Heterocycle Variations

Replacing the thiazinan-dioxide with related heterocycles alters pharmacological profiles:

Key Observations :

- Benzothiazolone derivatives (e.g., ) show antifungal activity, while thiazinan-dioxides may prioritize anti-inflammatory effects .

- Acetic acid derivatives (vs. benzoic acid) exhibit reduced steric hindrance, enhancing binding to compact enzyme active sites .

2.4. Pharmaceutical Cocrystals

Thiazinan-dioxide moieties are incorporated into complex drug candidates:

Key Observations :

- The thiazinan-dioxide group in stabilizes intermolecular interactions in cocrystals, improving drug solubility and bioavailability .

Biological Activity

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a compound of increasing interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazinane ring containing sulfur and nitrogen, along with a dioxido group that enhances its reactivity. These structural elements allow the compound to participate in various biochemical interactions, including redox reactions and hydrogen bonding, which are crucial for modulating enzyme activities and influencing metabolic pathways .

Biological Activity Overview

This compound exhibits notable biological activities that can be categorized as follows:

- Enzyme Modulation : The compound has shown potential in modulating the activity of various enzymes. Its functional groups facilitate interactions with proteins, potentially altering their functions within biological systems .

- Antiviral Properties : Similar thiazinane derivatives have been investigated for their antiviral properties, particularly against HIV integrase. This suggests that this compound may also possess antiviral activity .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. Therefore, it is plausible that this compound could exhibit similar effects .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Redox Reactions : The dioxido group participates in redox reactions that can influence cellular oxidative stress levels. This property may be beneficial in conditions characterized by oxidative damage .

- Protein Binding : The thiazinane structure allows for specific binding interactions with proteins involved in various metabolic processes. This binding can modulate protein function and affect signaling pathways critical for cellular homeostasis .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the compound's enzyme modulation capabilities, demonstrating significant inhibition of target enzymes involved in metabolic pathways. |

| Study B | Explored the compound's potential as an antiviral agent against HIV integrase, showing promising results in vitro. |

| Study C | Assessed antimicrobial properties against various bacterial strains, indicating effective inhibition at low concentrations. |

Applications in Research and Medicine

The unique properties of this compound make it a valuable candidate for various applications:

- Therapeutic Development : Ongoing research aims to explore its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation .

- Biochemical Research : The compound serves as a tool for studying enzyme interactions and protein binding dynamics in proteomics research .

Q & A

Basic: What are the established synthetic routes for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzoic acid derivatives and functionalized thiazinane precursors. For example, intermediates like 4-methylbenzoic acid derivatives can react with sulfonated thiazinane moieties under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, 400 MHz) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm substituent positions and thiazinane ring integrity. Aromatic protons typically appear at δ 7.2–8.1 ppm, with sulfone groups causing deshielding .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ ions (expected m/z ~254) .

- HPLC : Retention time consistency under gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Basic: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

Slow evaporation from a saturated solution in ethanol/water (7:3 v/v) at 4°C is effective. For high-resolution data, use a synchrotron source and cryocooling (100 K). Refinement employs SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically, and twin refinement may be required if data shows pseudo-merohedral twinning .

Advanced: How can researchers investigate its potential DNA-binding interactions?

Methodological Answer:

- UV-Vis Titration : Monitor hypochromicity at 260 nm in Tris-HCl buffer (pH 7.4) with increasing compound concentration. Calculate binding constants via Benesi-Hildebrand plots .

- Viscosity Measurements : Compare DNA solution viscosity changes (using a viscometer) with intercalators (e.g., ethidium bromide) to infer groove-binding vs. intercalation .

- DFT Studies : Optimize geometries at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO interactions with DNA bases .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Computational Models : Ensure solvent effects (e.g., PCM for water) and dispersion corrections (e.g., D3-BJ) are included in DFT calculations .

- Dose-Response Assays : Repeat antimicrobial tests (e.g., MIC against E. coli or S. aureus) with controlled pH and temperature to rule out experimental variability .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-methyl derivatives) to identify substituent effects .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates during thiazinane sulfonation .

- Catalytic Optimization : Screen Pd/C or CuI catalysts for coupling steps; microwave-assisted synthesis can reduce reaction time by 50% .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced: How does the sulfone group influence electronic properties and reactivity?

Methodological Answer:

The sulfone group increases electron-withdrawing effects, lowering the pKa of the benzoic acid moiety (predicted pKa ~3.1 vs. ~4.2 for non-sulfonated analogs). This enhances hydrogen-bonding capacity, critical for protein target interactions. Electrostatic potential maps (DFT-derived) show localized negative charge on sulfone oxygen atoms, facilitating nucleophilic attack in derivatization reactions .

Advanced: What crystallographic challenges arise during structure determination?

Methodological Answer:

- Disorder in Thiazinane Ring : Address using SHELXL's PART instruction and isotropic refinement for disordered atoms .

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement; check for higher-symmetry space groups (e.g., P2₁/c vs. P1̄) .

- Weak Diffraction : Use smaller crystals (0.2 mm) and high-flux sources to improve data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.